2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol 2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 919105-70-7
VCID: VC16937050
InChI: InChI=1S/C11H13N3O3S/c15-4-5-16-6-7-17-11-10(13-18-14-11)9-2-1-3-12-8-9/h1-3,8,15H,4-7H2
SMILES:
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol

2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol

CAS No.: 919105-70-7

Cat. No.: VC16937050

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol - 919105-70-7

Specification

CAS No. 919105-70-7
Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
IUPAC Name 2-[2-[(4-pyridin-3-yl-1,2,5-thiadiazol-3-yl)oxy]ethoxy]ethanol
Standard InChI InChI=1S/C11H13N3O3S/c15-4-5-16-6-7-17-11-10(13-18-14-11)9-2-1-3-12-8-9/h1-3,8,15H,4-7H2
Standard InChI Key DCIJWBZXLQNEFN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NSN=C2OCCOCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₃N₃O₃S and a molecular weight of 267.30 g/mol . Its structure comprises:

  • A 1,2,5-thiadiazole ring substituted at the 3-position with a pyridin-3-yl group.

  • A 2-(2-ethoxyethoxy)ethanol side chain connected via an oxygen atom at the 4-position of the thiadiazole ring.

Key structural parameters include:

PropertyValue
Exact Mass267.068 g/mol
Topological Polar Surface Area105.6 Ų
LogP (Octanol-Water Partition Coefficient)0.9878

The syn orientation between the thiadiazole sulfur and the acetamide oxygen (observed in analogous structures) suggests potential hypervalent interactions, as seen in related thiadiazole derivatives .

Synthesis and Reaction Pathways

Synthetic Route

The compound was first reported by Tejada et al. (2006) in the Journal of Medicinal Chemistry . While explicit details are scarce, the synthesis likely involves:

  • Formation of the 1,2,5-thiadiazole core: Cyclization of a dithiocarbamate precursor with a nitrile oxide or via oxidative dimerization of thioamides.

  • Functionalization with pyridine: Coupling of 3-aminopyridine to the thiadiazole ring using Ullmann or Buchwald-Hartwig conditions.

  • Etherification: Introduction of the ethoxyethanol side chain via nucleophilic substitution, as seen in similar compounds .

A plausible reaction scheme is:

3-Hydroxy-4-(pyridin-3-yl)-1,2,5-thiadiazole+2-(2-Chloroethoxy)ethanolBaseTarget Compound\text{3-Hydroxy-4-(pyridin-3-yl)-1,2,5-thiadiazole} + \text{2-(2-Chloroethoxy)ethanol} \xrightarrow{\text{Base}} \text{Target Compound}

Purification and Characterization

The final product is typically purified via recrystallization from polar aprotic solvents (e.g., ethanol or acetone). Characterization methods include:

  • ¹H/¹³C NMR: To confirm the integration of pyridine, thiadiazole, and ethoxyethanol protons.

  • Mass Spectrometry: For molecular weight verification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (water, ethanol) due to the ethoxyethanol moiety.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions due to the thiadiazole ring .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch), 1600–1500 cm⁻¹ (C=N/C=C aromatic stretches).

  • UV-Vis: Absorbance in the 250–300 nm range, characteristic of conjugated heteroaromatic systems .

Pharmacological and Industrial Applications

Material Science Applications

The ethoxyethanol chain enhances solubility in polymeric matrices, suggesting utility in:

  • Coating Additives: As crosslinking agents.

  • Ligands in Coordination Chemistry: For metal-organic frameworks (MOFs) .

Future Directions

Further research should prioritize:

  • In Vitro/In Vivo Toxicity Profiling.

  • Structure-Activity Relationship (SAR) Studies: To optimize biological efficacy.

  • Scale-Up Synthesis: For industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator